molecular formula C30H44O2 B3860726 4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate

4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate

Cat. No.: B3860726
M. Wt: 436.7 g/mol
InChI Key: BZWOVTIYUOYKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as PCP-D3, and it is a deuterated derivative of phencyclidine (PCP), a well-known dissociative anesthetic drug. PCP-D3 is a useful tool for studying the mechanism of action and the physiological effects of PCP and related compounds.

Scientific Research Applications

PCP-D3 is a valuable tool for studying the mechanism of action and the physiological effects of PCP and related compounds. It can be used in receptor binding assays, radioligand binding studies, and electrophysiological experiments. PCP-D3 has been used to investigate the binding sites of PCP in the brain and to determine the affinity of PCP for different receptors. It has also been used to study the effects of PCP on ion channels and neuronal excitability.

Mechanism of Action

PCP and related compounds are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. PCP-D3 binds to the same site on the NMDA receptor as PCP, but its deuterated nature allows for more precise localization of the binding site. PCP-D3 has also been shown to bind to other receptors, including sigma receptors and dopamine receptors.
Biochemical and Physiological Effects:
PCP and related compounds have a wide range of biochemical and physiological effects, including analgesia, anesthesia, hallucinations, and dissociation. PCP-D3 has been shown to produce similar effects to PCP, but with a longer duration of action due to its deuterated nature. PCP-D3 has also been shown to produce less toxic effects than PCP, making it a safer alternative for research purposes.

Advantages and Limitations for Lab Experiments

The advantages of using PCP-D3 in lab experiments include its high purity, its deuterated nature, and its ability to produce similar effects to PCP. However, there are also limitations to its use, including its relatively low yield of synthesis, its high cost, and the fact that it is not a clinically approved drug.

Future Directions

There are several future directions for research involving PCP-D3. One potential area of research is the development of new compounds that are more selective for specific receptors and have fewer side effects. Another area of research is the investigation of the long-term effects of PCP and related compounds on the brain and behavior. Finally, PCP-D3 could be used to study the role of the NMDA receptor in various neurological and psychiatric disorders, such as schizophrenia and depression.
In conclusion, PCP-D3 is a valuable tool for studying the mechanism of action and the physiological effects of PCP and related compounds. Its deuterated nature allows for more precise localization of the binding site, and it produces similar effects to PCP with less toxicity. PCP-D3 has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound.

Properties

IUPAC Name

(4-phenyl-1-bicyclo[2.2.2]octanyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O2/c1-2-6-23-9-11-24(12-10-23)25-13-15-26(16-14-25)28(31)32-30-20-17-29(18-21-30,19-22-30)27-7-4-3-5-8-27/h3-5,7-8,23-26H,2,6,9-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWOVTIYUOYKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC34CCC(CC3)(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate
Reactant of Route 2
Reactant of Route 2
4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate
Reactant of Route 3
4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate
Reactant of Route 4
4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate
Reactant of Route 5
Reactant of Route 5
4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate
Reactant of Route 6
4-phenylbicyclo[2.2.2]oct-1-yl 4'-propyl-1,1'-bi(cyclohexyl)-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.